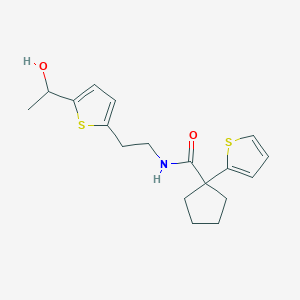
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H23NO2S2 and its molecular weight is 349.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound characterized by its unique structure, which includes thiophene rings and a cyclopentanecarboxamide moiety. This compound has garnered attention for its potential biological activities, particularly in oncology and cardiovascular research. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₁O₂S₂, with a molecular weight of 281.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂S₂ |
| Molecular Weight | 281.4 g/mol |
| CAS Number | 2034569-97-4 |
The mechanism of action of this compound is believed to involve interaction with specific biological targets, such as enzymes and receptors. The thiophene rings may enhance binding affinity and specificity towards these targets, potentially modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory pathways.
Anticancer Properties
Research indicates that compounds with thiophene derivatives exhibit significant anticancer activities. For example, studies have shown that similar thiophene-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values in the low micromolar range .
Case Study:
A study involving a related thiophene derivative reported an IC50 value of 4.37 μM against HepG2 cells, indicating potent anticancer activity . The mechanism involved inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for cancer cell proliferation.
Cardiovascular Effects
This compound has also been investigated for its cardiovascular effects. Experimental procedures utilizing animal models have shown that this compound can significantly reduce systolic and diastolic blood pressure, suggesting potential antihypertensive properties. Additionally, its anti-atherosclerotic capabilities have been assessed through in vitro assays on endothelial cells, demonstrating improvements in lipid metabolism and reductions in plaque formation.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other thiophene derivatives:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide | 8.03 | Anticancer (A549 cells) |
| 5-Thiophen-2-yl-thiadiazole derivatives | 4.37 | Anticancer (HepG2 cells) |
| Thiophene-based antihypertensive agents | N/A | Antihypertensive |
属性
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-13(20)15-7-6-14(23-15)8-11-19-17(21)18(9-2-3-10-18)16-5-4-12-22-16/h4-7,12-13,20H,2-3,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCXZHYQZFOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














